molecular formula C4H7NO B12570100 N-Prop-1-en-1-ylformamide CAS No. 178058-71-4

N-Prop-1-en-1-ylformamide

Cat. No.: B12570100
CAS No.: 178058-71-4
M. Wt: 85.10 g/mol
InChI Key: YPGALYQSFCHWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Prop-1-en-1-ylformamide is a chemical compound for research and development purposes. Researchers investigating the synthesis of heterocyclic compounds, such as isoquinoline derivatives, may find this molecule of interest due to its potential as a building block or intermediate . As a formamide derivative, it contains functional groups that can be utilized in various organic synthesis pathways. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant scientific literature and safety data sheets before handling this compound. Specific properties, applications, and safety information for this compound should be confirmed through further experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178058-71-4

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

N-prop-1-enylformamide

InChI

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-4H,1H3,(H,5,6)

InChI Key

YPGALYQSFCHWGR-UHFFFAOYSA-N

Canonical SMILES

CC=CNC=O

Origin of Product

United States

Reaction Chemistry and Mechanistic Elucidation of N Prop 1 En 1 Ylformamide

Reactivity of the unsaturated C=C bond in N-Prop-1-en-1-ylformamide

The C=C double bond in this compound is electron-rich due to the electron-donating effect of the adjacent nitrogen atom via resonance. This increased nucleophilicity, particularly at the β-carbon, makes the double bond susceptible to attack by a variety of electrophilic and radical species and enables its participation in cycloaddition reactions. beilstein-journals.org

Electrophilic addition reactions

Enamides readily undergo electrophilic addition reactions. The mechanism typically involves the initial attack of an electrophile on the electron-rich β-carbon of the C=C double bond. This step generates a resonance-stabilized N-acyliminium ion intermediate, which is a key reactive species that can be trapped by a nucleophile. beilstein-journals.orgchemrxiv.org

In the presence of a Brønsted acid like para-toluene sulfonic acid or a protic acid (HX), the proton acts as the electrophile. It adds to the β-carbon of the enamide, leading to the formation of the N-acyliminium cation. Subsequent attack by a nucleophile at the α-carbon completes the addition process. chemrxiv.org This reactivity can be harnessed in cyclization reactions. For instance, treatment of N-alkenylamides with tert-butyl hypoiodite (B1233010) (t-BuOI), which acts as an electrophilic iodine source, can initiate an iodo-cyclization to form various nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.net The initial step is the electrophilic addition of iodine to the double bond, followed by intramolecular attack by the amide's nitrogen or oxygen atom. researchgate.net

A general mechanism for the electrophilic addition of HX to this compound is as follows:

The electrophile (H⁺) attacks the nucleophilic β-carbon of the double bond.

A resonance-stabilized N-acyliminium ion intermediate is formed.

The nucleophile (X⁻) attacks the electrophilic α-carbon of the iminium ion, yielding the final addition product.

This reactivity allows for the stereoselective synthesis of complex molecules, such as the formation of spiroisindolinones from enamides and 3-hydroxy-isoindolinones in a process initiated by the addition of the enamide to an electrophilic N-acylimine species. chemrxiv.org

Radical addition processes

The electron-rich double bond of enamides is also a good acceptor for radical species. These reactions often proceed via a cascade mechanism, enabling the rapid construction of molecular complexity. rsc.org Intermolecular radical additions to enamides have been developed using various radical precursors. acs.org

For example, an iron-catalyzed three-component reaction allows for the fluoroalkylarylation of enamides. chemrxiv.org In this process, a fluoroalkyl radical adds to the enamide double bond to form an α-amide radical intermediate, which is then trapped by an aryl Grignard reagent. chemrxiv.org Similarly, carbon-centered radicals generated from α-haloesters can add to enamides in the presence of a radical initiator. acs.org The reaction often proceeds through a radical-polar crossover mechanism, where the initial radical adduct is oxidized to an iminium ion, which then reacts with a nucleophile. acs.orgchemrxiv.org

A variety of radical precursors can be employed in these additions, as summarized in the table below.

Radical PrecursorCatalyst/InitiatorReaction TypeProduct TypeReference
α-HaloestersEt₃B/O₂Intermolecular Additionα-Amido-γ-ketoesters acs.org
TMSCF₃PhI(OAc)₂TrifluoromethylationTrifluoromethyl-containing isoindolinones rsc.org
Fluoroalkyl HalidesIron CatalystFluoroalkylarylationγ-Fluoroalkylated amines chemrxiv.org
α-Iodo-estersEt₃B/O₂CarboiodinationTetrasubstituted α-iodo-enamides researchgate.net

The general mechanism involves the addition of the radical to the β-carbon, forming a stabilized α-amido radical, which can undergo subsequent transformations. chemrxiv.orgchemrxiv.org

Cycloaddition reactions

The enamide functional group can participate in various cycloaddition reactions, serving as a valuable component for the synthesis of heterocyclic systems. The electron-rich nature of the C=C bond allows it to act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes.

More significantly, enamides can be converted into cationic 2-azadienes, which are potent dienes for [4+2] cycloadditions. nih.govnih.gov Lewis acid-mediated ionization of N-alkoxymethyl enamines, which are precursors to enamides, generates N-alkenyl iminium ions. These ions can act as reactive 2-azadiene intermediates and participate in Diels-Alder reactions with a range of electron-rich and neutral alkenes. nih.govnih.gov The resulting cycloadduct is a tetrahydropyridinium ion, which can be trapped in situ by a nucleophile, completing a three-component reaction sequence to afford highly substituted piperidine (B6355638) derivatives. nih.govnih.gov

Enamides can also engage in [3+2] annulations. For example, they can react with in situ generated aza-oxyallyl cations to provide 4-oxazolidinones. organic-chemistry.org These reactions highlight the versatility of the enamide scaffold in constructing diverse ring systems. beilstein-journals.org

Reaction TypeEnamide RoleReaction PartnerProductReference
[4+2] Cycloaddition2-Azadiene (as N-alkenyl iminium ion)Alkene (dienophile)Substituted Piperidines nih.govnih.gov
[3+2] AnnulationNucleophileAza-oxyallyl cation4-Oxazolidinones organic-chemistry.org
Intramolecular Diels-AlderDiene or DienophileTethered AlkeneFused/Bridged N-Heterocycles researchgate.net

Reactivity of the formamide (B127407) moiety in this compound

The formamide group (-NH-CHO) possesses a carbonyl carbon that is susceptible to nucleophilic attack and an N-H proton that can be removed to generate a nucleophilic nitrogen anion. Its reactivity is moderated by resonance between the nitrogen lone pair and the carbonyl group.

Nucleophilic reactions at the carbonyl carbon

Compared to aldehydes and ketones, the carbonyl carbon of an amide is less electrophilic due to resonance delocalization of the nitrogen's lone pair of electrons. Consequently, amides are relatively unreactive towards nucleophiles and typically require harsh conditions for reaction. libretexts.org

Hydrolysis: this compound can be hydrolyzed to prop-1-en-1-amine (B8493835) (which is unstable and may rearrange or hydrolyze further) and formic acid under either acidic or basic conditions, although heating is often required.

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-promoted hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. A full equivalent of base is consumed as it deprotonates the final carboxylic acid product. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the formamide group. In this reaction, the carbonyl oxygen is completely removed and replaced by two hydrogen atoms, converting the formamide into a secondary amine. libretexts.org The reduction of this compound would yield N-propyl-prop-1-en-1-amine.

Reactions with Organometallics: The formamide group can also react with other nucleophiles. For example, in the Passerini three-component reaction, N-formamides can serve as a carbonyl precursor. rsc.org After activation of the carbonyl group by a catalyst, an isocyanide can act as a nucleophile, attacking the carbonyl carbon to initiate a cascade that results in α-acyloxycarboxamides. rsc.org

N-alkylation and N-acylation reactions

The nitrogen atom in an amide is generally not nucleophilic enough to react directly with electrophiles like alkyl or acyl halides due to the delocalization of its lone pair into the carbonyl group. stackexchange.com Therefore, N-alkylation or N-acylation of this compound typically requires a two-step process.

Deprotonation: The amide N-H proton is first removed by a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), in an appropriate solvent like THF or DMF. stackexchange.com This generates a highly nucleophilic amide anion.

Nucleophilic Attack: The resulting anion then readily reacts with an electrophile.

N-Alkylation: Reaction with an alkyl halide (e.g., iodomethane) yields an N-alkylated enamide.

N-Acylation: Reaction with an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) yields an N-acylated enamide (an enediamide).

This method is a standard procedure for forming N-substituted amides. stackexchange.com Alternative approaches include catalytic methods that can facilitate these transformations under milder conditions. stackexchange.comrsc.org Furthermore, formamides themselves are important intermediates and reagents in various chemical transformations, including their use as carbamoyl (B1232498) sources in iron-catalyzed oxidative coupling reactions. acs.orgresearchgate.net

Reagent TypeBaseConditionsProductReference
Alkyl Halide (e.g., R-X)NaH, LiHMDSAnhydrous THF or DMFN-Alkyl-N-prop-1-en-1-ylformamide stackexchange.com
Acyl Halide (e.g., RCOCl)NaH, LiHMDSAnhydrous THF or DMFN-Acyl-N-prop-1-en-1-ylformamide stackexchange.com
Carboxylic AcidElectrochemical-N-Acyl Sulfoximines (by analogy) rsc.org
Formic AcidAcid/CatalystHeatN-Formylation of amines (reverse reaction) nih.gov

Hydrolysis and derivatization of the amide functionality

The amide functionality in this compound is a key site for chemical transformations, particularly hydrolysis and derivatization reactions. Enamides, also known as N-vinyl amides, exhibit distinct reactivity compared to simple alkylamides due to the presence of the carbon-carbon double bond conjugated with the nitrogen lone pair.

Hydrolysis:

The hydrolysis of enamides, including this compound, typically occurs under acidic conditions to yield an aldehyde (propanal) and the corresponding amide (formamide). acs.org The mechanism involves the protonation of the β-carbon of the enamide, which is the rate-determining step. This is followed by the addition of water to the resulting iminium ion and subsequent breakdown of the hemiaminal intermediate. acs.org The reactivity of enamides towards hydrolysis is influenced by substituents on both the nitrogen and the vinyl group. acs.org

While enamides are generally more stable to hydrolysis than enamines, the reaction can be promoted by strong acids. nih.gov The stability of enamides is attributed to the electron-withdrawing nature of the acyl group, which reduces the nucleophilicity of the double bond. beilstein-journals.org

A study on the acid-catalyzed hydrolysis of N-vinylacetamides provides insight into the factors governing this transformation. The substituent effects of the acetamido group and correlations of reactivity with cyclohexene (B86901) systems have been investigated, highlighting the electronic interplay within the enamide structure during hydrolysis. acs.org

Derivatization:

The amide group of this compound can undergo various derivatization reactions. These transformations are crucial for the synthesis of more complex molecules and for introducing diverse functionalities.

One common derivatization is the reduction of the amide to an amine. However, the presence of the C=C double bond in this compound requires chemoselective reducing agents to avoid concomitant reduction of the alkene.

Another important class of derivatization involves the modification of the formyl group. For instance, the formyl group can be exchanged for other acyl groups through hydrolysis followed by acylation of the resulting amine, although this is a two-step process.

The nitrogen atom, after potential deprotection of the formyl group, can also be a site for derivatization. N-alkylation or N-arylation reactions would provide access to a wide range of substituted propenylamines.

A summary of potential hydrolysis and derivatization reactions is presented in Table 1.

Table 1: Potential Hydrolysis and Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsProduct(s)
Acid-Catalyzed HydrolysisH₃O⁺Propanal, Formamide
ReductionSelective reducing agentsN-Prop-1-en-1-ylamine
N-Alkylation (post-hydrolysis)Alkyl halide, BaseN-alkyl-N-prop-1-en-1-ylamine
CycloadditionDienophile (e.g., maleimide)Cycloadduct

Mechanistic investigations using computational and experimental techniques

The reaction mechanisms of enamides, including by extension this compound, have been the subject of both computational and experimental investigations to understand their reactivity, selectivity, and the nature of the intermediates involved. nsf.govnih.gov

Experimental techniques such as kinetic analysis and deuterium (B1214612) labeling studies have been employed to elucidate reaction pathways. nsf.govacs.org For instance, in the asymmetric hydrogenation of enamides catalyzed by cobalt complexes, kinetic studies established a rate law that was first-order in the catalyst-enamide complex and hydrogen, but independent of the enamide concentration. nsf.govacs.org This suggests that the binding of the enamide to the catalyst is not the rate-determining step.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for studying the mechanisms of enamide reactions. researchgate.netrsc.org These studies can model transition states, calculate activation energies, and predict stereochemical outcomes, providing a detailed picture of the reaction coordinate. researchgate.net For example, DFT calculations have been used to explore the mechanisms of amine-catalyzed aldol (B89426) reactions involving enamine intermediates, revealing the role of hydrogen bonding in stabilizing transition states. researchgate.net

In the context of iridium-catalyzed C-H alkenylation of enamides, a combination of experimental and computational studies revealed a mechanism involving 1,2-Ir-C migratory insertion followed by syn-β-acetoxy elimination. nih.gov This detailed mechanistic understanding is crucial for optimizing reaction conditions and expanding the substrate scope.

Transition state analysis and reaction pathway elucidation

Transition state analysis is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate and thus governing the reaction rate and selectivity. For reactions involving enamides, computational modeling has been instrumental in elucidating the structures of transition states.

In amine-catalyzed aldol reactions of enamines, which share mechanistic features with enamide reactivity, DFT calculations have identified half-chair transition states where hydrogen bonding plays a crucial role in proton transfer and charge stabilization. researchgate.net The stereoselectivity of these reactions can be rationalized by analyzing the relative energies of competing transition states leading to different stereoisomers. researchgate.net

For the ruthenium-catalyzed hydroamidation of terminal alkynes to form enamides, DFT calculations have been used to investigate various possible catalytic cycles. rsc.org These studies explained the observed stereoselectivity by identifying the nucleophilic transfer step as stereodetermining. The orientation of substituents on the ligand in the transition state was found to dictate the E/Z configuration of the resulting enamide product. rsc.org

Similarly, in the asymmetric C-alkylation of chiral enamines, computational studies have shown that the stereoselectivity arises from a preferred conformation of the enamine and the piperidine ring in the transition state, which directs the attack of the electrophile. nih.gov

The elucidation of reaction pathways often involves mapping the potential energy surface, connecting reactants, intermediates, transition states, and products. This allows for a comprehensive understanding of the reaction mechanism, including the identification of the rate-determining step and potential side reactions.

Isotopic labeling studies in reaction mechanisms

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. acs.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), one can follow its path and determine which bonds are broken and formed.

In the study of enamide reactions, deuterium labeling has been particularly informative. For example, in the cobalt-catalyzed asymmetric hydrogenation of enamides, the use of HD gas and the measurement of a kinetic isotope effect (KIE) with H₂/D₂ established that the irreversible addition of hydrogen to the bound enamide is the rate- and selectivity-determining step. nsf.govacs.org

In another study on the direct synthesis of enamides from amides, the use of an ¹⁸O-labeled amide revealed that the isotopic label was conserved in the product. acs.org This was a crucial finding, as it ruled out mechanisms where the amide oxygen is lost, and supported a pathway involving activation of the amide followed by a deprotonation/elimination sequence. acs.org Furthermore, kinetic isotope effect experiments using deuterated substrates in this study strongly suggested that the abstraction of a proton alpha to the nitrogen is involved in the rate-determining step. acs.org

Isotopic labeling can also be used to probe for exchange processes. For instance, treating an enamine with a deuterated acid (D⁺) can lead to the incorporation of deuterium at the β-carbon, confirming the position of protonation. masterorganicchemistry.com Such experiments on this compound could provide direct evidence for the mechanism of its hydrolysis and other acid-catalyzed reactions.

Spectroscopic Characterization Methodologies for N Prop 1 En 1 Ylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural analysis of N-Prop-1-en-1-ylformamide, providing detailed information about the chemical environment of each proton and carbon atom.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the integration of ¹H signals reveals the relative number of protons. docbrown.info Spin-spin coupling in ¹H NMR provides information about adjacent non-equivalent protons. docbrown.info

For this compound, the presence of cis and trans isomers with respect to the C=C double bond, as well as rotational isomers (rotamers) due to restricted rotation around the N-C(O) amide bond, can lead to a complex spectrum with multiple sets of signals. nih.gov The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of unsaturated groups. chemguide.co.uk

¹H NMR: The proton spectrum is expected to show distinct signals for the formyl proton (H-C=O), the vinylic protons (N-CH=CH-), the methyl protons (-CH₃), and the N-H proton. The formyl proton typically appears downfield. The vinylic protons will show characteristic cis or trans coupling constants. The methyl protons will appear as a doublet due to coupling with the adjacent vinylic proton. The N-H proton signal can be broad and its chemical shift is dependent on solvent and concentration due to hydrogen bonding. docbrown.info

¹³C NMR: The ¹³C NMR spectrum will display signals for the carbonyl carbon, the two vinylic carbons, and the methyl carbon. The carbonyl carbon signal is typically found in the downfield region (160-185 ppm). chemguide.co.uk The chemical shifts of the vinylic carbons provide information about the substitution pattern on the double bond.

Predicted NMR Data for this compound: Based on data for analogous N-alkenylamides and general NMR principles, the following table presents predicted chemical shifts. Actual values can vary depending on the solvent and isomeric form.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Formyl CH =O8.0 - 8.5-
Formyl C =O-160 - 165
N-H 7.5 - 9.0 (broad)-
N-C H=CH6.5 - 7.5125 - 140
N-CH=C H5.0 - 6.0100 - 115
CH₃ 1.5 - 2.0 (doublet)15 - 20

This table is generated based on analogous compound data and established NMR principles.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. researchgate.net For this compound, COSY would show cross-peaks between the N-H proton and the adjacent vinylic proton, and between the two vinyrelic protons, as well as between the vinylic proton and the methyl protons. This helps to establish the propenyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.com It is highly sensitive and allows for the direct assignment of each carbon signal based on the assignment of its attached proton. nanalysis.com For instance, the signal of the formyl proton would correlate with the carbonyl carbon, and the vinylic proton signals would correlate with their respective vinylic carbon signals.

Together, these 2D NMR techniques provide a detailed map of the molecular structure, allowing for the differentiation of isomers and the confident assignment of all NMR signals. researchgate.net

The amide bond in this compound has a partial double bond character, which restricts rotation around the N-C(O) bond. This gives rise to s-cis and s-trans rotational isomers (rotamers). researchgate.netacs.org Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of this and other conformational exchange processes. researchgate.net

By recording NMR spectra at different temperatures, the rate of interconversion between conformers can be determined. acs.org At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each rotamer are observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce, and finally sharpen into a single time-averaged signal at high temperatures.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals. researchgate.net For enamides, these barriers are typically in the range of 10-15 kcal/mol. acs.org The solvent polarity can also influence the rotational barrier, with more polar solvents generally leading to higher barriers. acs.org Similar dynamic processes can be observed for rotation around the N-C(vinyl) bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound, as well as insights into intermolecular interactions like hydrogen bonding. acs.orgnih.gov

IR and Raman spectra are complementary techniques that probe the vibrational modes of a molecule. nih.gov

IR Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the dipole moment. spcmc.ac.in Key characteristic absorption bands for this compound are expected for the N-H, C=O, C=C, and C-H bonds.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the characteristic vibrational modes are observed as shifts in the frequency of the scattered light. nih.gov A vibration is Raman active if it causes a change in the polarizability of the molecule. kyoto-u.ac.jp Symmetrical and non-polar bonds often show strong Raman signals. nih.gov

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-HStretch3350 - 31803350 - 3180Medium (IR), Weak (Raman)
C-H (alkene)Stretch3100 - 30003100 - 3000Medium (IR), Strong (Raman)
C-H (alkane)Stretch3000 - 28503000 - 2850Medium (IR/Raman)
C=O (Amide I)Stretch1680 - 16301680 - 1630Strong (IR), Medium (Raman)
C=CStretch1650 - 16001650 - 1600Medium-Weak (IR), Strong (Raman)
N-H (Amide II)Bend1640 - 1550WeakStrong (IR)

This table is generated based on established vibrational spectroscopy principles and data for similar compounds. spcmc.ac.inias.ac.inraco.cat

Hydrogen bonding significantly influences the vibrational spectra of amides. ias.ac.inspectroscopyonline.com In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds of the type N-H···O=C. ias.ac.in

Effect on N-H Stretching: The formation of a hydrogen bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (red shift) by as much as 100-150 cm⁻¹. spcmc.ac.in The N-H stretching band also becomes significantly broader and more intense in the IR spectrum upon hydrogen bonding. spectroscopyonline.com

Effect on C=O Stretching: Hydrogen bonding to the carbonyl oxygen also weakens the C=O double bond, leading to a red shift in the Amide I band frequency. spcmc.ac.in In dilute solutions of non-polar solvents where hydrogen bonding is minimal, the "free" N-H and C=O stretching vibrations are observed at higher frequencies. spcmc.ac.in

By comparing the spectra of this compound in different states (solid vs. solution) or in different solvents, the extent and nature of hydrogen bonding can be investigated. bgsu.edu Both IR and Raman spectroscopy are powerful tools for probing these crucial intermolecular interactions that dictate the physical properties and aggregation behavior of the compound. acs.org

Mass Spectrometry (MS) techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, can reveal the structure of the analyte.

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure m/z values to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₄H₇NO. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated mass serves as a benchmark for experimental verification. In research involving related enamides, HRMS is routinely used to confirm the identity of newly synthesized compounds by comparing the experimentally measured mass to the calculated value. rsc.org For instance, studies on similar structures report the calculated (calcd) and found mass values, demonstrating the technique's accuracy. rsc.orgnih.gov

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Species Calculated m/z
C₄H₇NO [M+H]⁺ 86.0600
C₄H₇NO [M+Na]⁺ 108.0419
C₄H₇NO [M-H]⁻ 84.0455

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments is characteristic of the original molecular structure and serves as a molecular fingerprint. In electron impact (EI) ionization, a high-energy electron beam bombards the sample, causing ionization and subsequent fragmentation. docbrown.info

The fragmentation of this compound would be expected to proceed through the cleavage of its weakest bonds. Key fragmentation pathways could include:

Loss of the formyl group (•CHO) or carbon monoxide (CO).

Cleavage of the C-N bond.

Fissions within the prop-1-en-1-yl group.

Rearrangement reactions, such as the McLafferty rearrangement, if sterically feasible.

By analyzing the m/z values of the resulting fragment ions, a plausible structure can be pieced together or confirmed. The analysis of fragmentation patterns is a cornerstone of structural elucidation for a wide range of organic molecules. raco.cat

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion Plausible Origin
85 [C₄H₇NO]⁺ Molecular Ion (M⁺)
56 [C₃H₆N]⁺ M⁺ - •CHO
55 [C₃H₅N]⁺ M⁺ - H₂ - CO
42 [C₂H₄N]⁺ Cleavage of C=C bond
41 [C₃H₅]⁺ Prop-1-en-1-yl cation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from occupied to unoccupied molecular orbitals. mt.com The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence and extent of conjugated systems. thermofisher.com

The structure of this compound contains several key features relevant to UV-Vis spectroscopy: a carbon-carbon double bond (a π system), a carbonyl group (C=O), and a nitrogen atom with a lone pair of electrons (n). The interaction of these elements creates a conjugated system. The expected electronic transitions for this molecule are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems, the energy gap for this transition is lowered, shifting the absorption maximum (λmax) to longer wavelengths. wikipedia.orguobabylon.edu.iq The conjugation between the C=C double bond and the amide group in this compound would lead to a π → π* transition at a longer wavelength than an isolated double bond.

n → π* transitions: This transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. rsc.orgmasterorganicchemistry.com These transitions are typically lower in energy and have a much lower intensity (extinction coefficient) compared to π → π* transitions. masterorganicchemistry.com

The position and intensity of these absorption bands can be influenced by the solvent polarity. uobabylon.edu.iq For example, the n → π* transition of a carbonyl group often experiences a hypsochromic (blue) shift in polar, hydrogen-bonding solvents. uobabylon.edu.iq

Table 3: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Key Structural Feature
π → π* π(C=C, C=O) → π*(C=C, C=O) ~200-250 nm C=C-N-C=O conjugated system
n → π* n(O, N) → π*(C=O) > 250 nm (weak) Amide group lone pairs

X-ray Diffraction (XRD) for solid-state structural determination

X-ray diffraction (XRD) is the definitive method for determining the complete three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays pass through a single crystal, it is possible to map the electron density and thereby determine the precise positions of each atom in the crystal lattice.

To perform a crystallographic analysis of this compound, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer, and a diffraction pattern is collected. The resulting data is processed to yield a structural model of the molecule.

While a specific crystal structure for this compound is not publicly available, analysis of related structures reveals the type of information that can be obtained. molaid.com A successful crystallographic analysis would provide:

Precise bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Conformation: Determining the preferred spatial orientation of the molecule, including the planarity of the amide group and the conformation around the C-N bond.

Intermolecular interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds. The N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, potentially leading to the formation of chains or networks in the solid state. researchgate.net

Crystallographic data for novel compounds are typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access. acs.org

Computational and Theoretical Studies of N Prop 1 En 1 Ylformamide

Quantum chemical calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to the modern study of molecular systems. nih.govnih.gov These first-principles approaches allow for the investigation of molecular properties without the need for empirical parameters, offering a high degree of reliability. For N-Prop-1-en-1-ylformamide, these methods are instrumental in elucidating its geometric and electronic features.

Geometry optimization is a primary step in computational analysis, aimed at locating the minimum energy structure of a molecule on its potential energy surface. For this compound, this process involves identifying the most stable arrangements of its atoms, corresponding to its various conformers. The energetic landscape is then mapped by calculating the relative energies of these stable conformers and the transition states that connect them.

Due to the presence of the formamide (B127407) group and the C=C double bond, this compound can exist as several stereoisomers and conformers. The primary isomers are the (E)- and (Z)-isomers with respect to the C=C bond, and for each of these, there can be s-cis and s-trans conformers arising from rotation around the C-N amide bond. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the geometries of these structures. The results of such calculations typically show that the planar conformations are the most stable, with slight deviations from planarity due to steric interactions.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of (E)-N-Prop-1-en-1-ylformamide, derived from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
C-N1.36 Å
N-C(prop)1.44 Å
C=C1.34 Å
Bond AngleO=C-N124.5°
C-N-C(prop)121.8°
N-C=C125.0°
Dihedral AngleH-C-N-H~180° (s-trans)

This data is illustrative and based on typical values for similar formamide structures.

Analysis of the electronic structure provides insights into the reactivity and spectroscopic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the propenyl group and the nitrogen atom, while the LUMO is likely centered on the π* orbital of the carbonyl group. This distribution suggests that the molecule could be susceptible to electrophilic attack at the C=C bond and nucleophilic attack at the carbonyl carbon.

A calculated charge distribution analysis, often using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the carbonyl carbon and the amide hydrogen will be positively charged.

OrbitalEnergy (eV)Primary Localization
HOMO-6.5π (C=C), p (N)
LUMO-0.8π* (C=O)
HOMO-LUMO Gap5.7-

This data is illustrative and based on typical values for similar amide structures.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic displacements, are particularly useful. These calculated frequencies can be assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, key predicted vibrational frequencies would include the C=O stretch, the N-H stretch, the C=C stretch, and the C-N stretch. The calculated frequencies are often systematically scaled to account for anharmonicity and limitations of the theoretical level.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide N-H~3450
C=O StretchCarbonyl~1720
C=C StretchAlkene~1650
C-N StretchAmide C-N~1380

This data is illustrative and based on typical values for similar formamide structures.

Conformational analysis of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. mdpi.com Conformational analysis of this compound focuses on identifying the preferred spatial arrangements of its atoms and the energy barriers that separate them.

A key conformational feature of formamides is the significant rotational barrier around the C-N bond, which arises from the partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. nih.gov This restricted rotation leads to the existence of distinct s-cis and s-trans conformers (also referred to as Z and E, respectively, with respect to the amide bond).

Computational methods can be used to calculate the energy profile for rotation around the C-N bond. This is typically done by performing a series of constrained geometry optimizations where the C-O-N-C dihedral angle is fixed at various values, allowing the rest of the molecule to relax. The energy difference between the stable conformers and the transition state for rotation gives the rotational barrier height. For simple formamides, this barrier is typically in the range of 15-25 kcal/mol. nih.gov

Conformer TransitionMethodCalculated Barrier (kcal/mol)
s-trans to s-cisDFT (B3LYP/6-311+G)~18.5
s-cis to s-transDFT (B3LYP/6-311+G)~17.2

This data is illustrative and based on typical values for similar formamide structures.

The relative stability of the different conformers of this compound is determined by a balance of various intramolecular interactions. These include steric hindrance, electrostatic interactions, and hyperconjugation.

In the case of this compound, the s-trans conformer is generally expected to be more stable than the s-cis conformer. This preference is primarily due to reduced steric repulsion between the propenyl group and the carbonyl oxygen in the s-trans arrangement. Furthermore, intramolecular hydrogen bonding between the amide hydrogen and the π-system of the C=C bond could potentially stabilize certain conformations, although this is likely to be a weak interaction. The planarity of the molecule is favored by π-conjugation, which extends from the carbonyl group through the nitrogen atom to the propenyl group. Any deviation from planarity would disrupt this conjugation and incur an energetic penalty.

Tautomeric equilibria and their theoretical investigation in this compound

Prototropic tautomerism, the process involving proton transfer between two atoms within the same molecule, is a key characteristic of amides like this compound. This compound can theoretically exist in equilibrium between its more common amide form and its imidol (or enol-imine) tautomer. The investigation of such equilibria is predominantly carried out using computational methods, as the energy barriers and relative stabilities can be precisely calculated.

Theoretical investigations of tautomeric equilibria heavily rely on quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods. These approaches are used to determine the geometric and electronic structures of the different tautomers and the transition states that separate them. Functionals such as B3LYP, combined with extensive basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometries and calculate their relative energies.

The relative stability of the amide and imidol tautomers is influenced by several factors, including intramolecular hydrogen bonding and the surrounding environment. In the gas phase, the amide form is generally more stable. However, the polarity of the solvent can significantly alter the tautomeric preference. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects by representing the solvent as a continuous dielectric medium. This model allows for the calculation of solvation free energies, providing insight into how different solvents can stabilize one tautomer over another. For instance, polar protic solvents may favor the imidol form by participating in hydrogen bonding.

Below is a table summarizing hypothetical relative energies for the tautomers of this compound, based on trends observed in computational studies of similar amide systems.

TautomerEnvironmentComputational MethodRelative Free Energy (ΔG, kcal/mol)
AmideGas PhaseB3LYP/6-311++G(d,p)0.00 (Reference)
ImidolGas PhaseB3LYP/6-311++G(d,p)+8.5
AmideWater (PCM)B3LYP/6-311++G(d,p)0.00 (Reference)
ImidolWater (PCM)B3LYP/6-311++G(d,p)+5.2
AmideDMSO (PCM)B3LYP/6-311++G(d,p)0.00 (Reference)
ImidolDMSO (PCM)B3LYP/6-311++G(d,p)+6.1

Intermolecular interactions and hydrogen bonding networks

The molecular structure of this compound, featuring a formyl group and a secondary amine nitrogen (in the amide tautomer), allows for the formation of various intermolecular interactions, primarily hydrogen bonds. These interactions are fundamental to its physical properties in the condensed phase. The formyl oxygen atom is a strong hydrogen bond acceptor, while the N-H group is a potent hydrogen bond donor. In a pure liquid or solid state, these groups can interact to form extensive hydrogen-bonded networks, such as chains or cyclic dimers.

Analysis of non-conventional hydrogen bonds (e.g., C-H···O)

Computational chemistry provides the tools to identify and characterize these weak interactions. Analysis of crystal structures determined by X-ray diffraction, combined with theoretical calculations, can reveal the geometric parameters of these bonds. Key indicators include the H···O distance, which is typically less than the sum of the van der Waals radii, and the C-H···O angle, which tends to be relatively linear (approaching 180°).

The table below presents typical geometric parameters for C-H···O hydrogen bonds, as derived from computational studies on analogous formamide and amide systems.

Interaction TypeDonorAcceptorTypical H···O Distance (Å)Typical C-H···O Angle (°)
IntermolecularFormyl C-HFormyl O2.2 - 2.6140 - 170
IntermolecularAlkenyl C-HFormyl O2.4 - 2.8120 - 150
IntermolecularAlkyl C-HFormyl O2.5 - 2.9110 - 140

Molecular dynamics simulations of this compound in various environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in aqueous solution, organic solvents, or as a pure liquid. These simulations model the interactions between atoms using a force field, which is a set of parameters that describe the potential energy of the system.

By simulating a system containing many molecules of this compound and a solvent, one can analyze its solvation structure and dynamics. A key output of MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding another atom at a certain distance from a reference atom. For example, the RDF between the formyl oxygen of this compound and the hydrogen atoms of water can reveal the structure of the solvation shell and the average number of hydrogen bonds formed.

Furthermore, MD simulations can be used to calculate various dynamic properties, such as diffusion coefficients and rotational correlation times, which characterize how the molecule moves and tumbles within the liquid. These simulations are crucial for understanding how this compound interacts with its surroundings at a molecular level, which governs its macroscopic properties like solubility and viscosity.

The following table shows hypothetical data that could be obtained from MD simulations of this compound in different solvents, based on published simulations of similar small molecules.

PropertyEnvironmentSimulated ValueInterpretation
Coordination Number (N-H···Owater)Aqueous Solution1.0 - 1.2The amide N-H group forms, on average, one strong hydrogen bond with a water molecule.
Coordination Number (C=O···Hwater)Aqueous Solution2.5 - 3.0The formyl oxygen accepts hydrogen bonds from approximately 2 to 3 water molecules.
Self-Diffusion CoefficientPure Liquid (300 K)0.4 x 10-5 cm2/sIndicates mobility in the pure liquid state, influenced by intermolecular hydrogen bonding.
Self-Diffusion CoefficientDilute Aqueous Solution (300 K)1.1 x 10-5 cm2/sHigher mobility in dilute solution due to disruption of self-association.

Derivatives and Analogues of N Prop 1 En 1 Ylformamide

Synthesis and chemical properties of N-substituted N-prop-1-en-1-ylformamides

The nitrogen atom of the formamide (B127407) group serves as a prime site for introducing structural diversity. N-substitution can be achieved through various synthetic methods, including multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rug.nl For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction provides a pathway to synthesize N-substituted imidazo[1,2-a]pyrazine (B1224502) derivatives. rug.nl

In a typical MCR-based approach, an aldehyde, an isocyanide, and an amine-containing component react to form a new, more complex molecule. By varying the isocyanide and amine components, a library of N-substituted derivatives can be generated. The chemical properties of these N-substituted products, such as solubility, polarity, and their ability to act as hydrogen bond donors or acceptors, are directly influenced by the nature of the substituent. rug.nl For example, introducing a ferrocene (B1249389) moiety via the isocyanide component can confer unique electrochemical properties to the final molecule. rug.nl

Another approach involves the N-acylation of a primary amine. This can be facilitated by coupling agents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in conjunction with 1-hydroxy benzotriazole (B28993) (HOBt). hsmc.gr This method allows for the formation of an amide bond between a carboxylic acid and an amine, providing a route to a wide range of N-acyl derivatives under controlled conditions. hsmc.gr

Table 1: Examples of N-Substitution Strategies for Formamide Analogues

Reaction Type Reactants Product Class Key Feature Source
Groebke–Blackburn–Bienaymé (GBB-3CR) Aldehyde, Isocyanide, Aminopyrazine Imidazo[1,2-a]pyrazines Rapid assembly of heterocyclic systems. rug.nl

Modification of the propenyl moiety (e.g., chain extension, functionalization)

The propenyl group of N-prop-1-en-1-ylformamide offers a reactive site for modifications such as chain extension and functionalization. The double bond can participate in various addition reactions, and the allylic position can be a site for substitution.

Ruthenium-catalyzed reactions have been developed for the intramolecular hydrocarbamoylation of allylic formamides. ethz.ch In these processes, a formamide, such as the analogous N-(4-methylpent-1-en-3-yl)formamide, undergoes a cyclization reaction where the formyl hydrogen and the nitrogen atom add across a double bond within the same molecule. ethz.ch This strategy effectively functionalizes the alkenyl chain by incorporating it into a new ring structure, such as a pyrrolidone. ethz.ch

Further functionalization can be achieved through standard alkene reactions. For example, the propenyl double bond could be targeted for:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to yield di-halogenated derivatives.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide ring.

Hydroboration-Oxidation: A two-step process to introduce a hydroxyl group with anti-Markovnikov regioselectivity.

These modifications transform the simple propenyl group into a more complex, functionalized moiety, which can then be used in subsequent synthetic steps.

Cyclization reactions leading to novel heterocyclic systems

This compound and its precursors are valuable building blocks for constructing novel heterocyclic systems, which are core components of many functional molecules. mdpi.com A variety of cyclization strategies have been employed to convert linear enamides and related structures into complex ring systems.

One prominent method is the use of enolates derived from propenyl ketones in reactions with heterocyclic amines to form fused ring systems. For example, sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate has been used to synthesize a range of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. d-nb.info In these reactions, the enolate acts as a three-carbon component that undergoes condensation and cyclization with the amine-containing reagent. d-nb.info

Another powerful strategy is the [4+2] cycloaddition (Diels-Alder reaction). In a multi-step synthesis, N-propargylated pyrroles can be converted into triazolyl derivatives, which then undergo a [4+2] cyclocondensation with hydrazine (B178648) to furnish pyrrolo[3,4-d]pyridazin-1-ones. researchgate.net Transition-metal-free annulation reactions, such as the [4+2] annulation involving N-tosylhydrazones, also represent a viable route for synthesizing six-membered rings. researchgate.net

Ruthenium-catalyzed intramolecular hydrocarbamoylation of allylic formamides provides a direct route to five-membered lactams (pyrrolidones). ethz.ch This reaction demonstrates how the propenylformamide unit can be cyclized upon itself in the presence of a suitable catalyst.

Table 2: Cyclization Reactions Leading to Heterocyclic Systems

Starting Material Analogue Reaction Type Resulting Heterocycle Source
Sodium 3-oxoprop-1-en-1-olate derivative Condensation/Cyclization Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-c]triazine d-nb.info
Ketoester with a triazolyl group [4+2] Cyclocondensation Pyrrolo[3,4-d]pyridazin-1-one researchgate.net
Allylic Formamide Ru-catalyzed Hydrocarbamoylation Pyrrolidone ethz.ch

Stereochemical variations in derivatization and their impact on molecular properties

The stereochemistry of derivatives, referring to the three-dimensional arrangement of their atoms, is a critical factor that can profoundly influence molecular properties such as conformation and binding affinity. nih.gov When synthesizing derivatives of this compound, new stereocenters can be created, leading to different stereoisomers (e.g., enantiomers or diastereomers).

The impact of stereochemistry is clearly illustrated in studies of proteolysis targeting chimeras (PROTACs), where a single stereochemical inversion in a linker connecting two binding moieties can have dramatic effects. For example, a PROTAC linker containing a trans-cyclohexyl group was found to adopt a rigid, extended conformation. nih.gov In contrast, its corresponding cis-analogue collapsed into a folded conformation, which led to significant differences in binding affinity for its target protein. nih.gov The trans isomer, despite showing weaker binary binding, was a more effective degrader, highlighting that stereochemistry governs not just simple affinity but also the productive conformation required for function. nih.gov

Synthetic strategies that control the stereochemical outcome are therefore highly valuable. Highly enantio- and diastereoselective reactions, such as the aldol (B89426) reaction or the Narasaka-Prasad reduction, can be used to install key sequences of stereocenters with precision. escholarship.org The ability to selectively synthesize one stereoisomer over another allows for detailed structure-activity relationship studies, shedding light on the optimal three-dimensional structure for a desired molecular function. nih.govescholarship.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(4-methylpent-1-en-3-yl)formamide
Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate
Pyrazolo[1,5-a]pyrimidine
Pyrazolo[5,1-c]triazine
Pyrrolo[3,4-d]pyridazin-1-one
Imidazo[1,2-a]pyrazine
Pyrrolidone
N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
1-hydroxy benzotriazole (HOBt)
Ferrocene

Applications of N Prop 1 En 1 Ylformamide in Organic Synthesis and Catalysis Research

N-Prop-1-en-1-ylformamide as a versatile synthetic intermediate

This compound, as a member of the enamide class of organic compounds, serves as a valuable and versatile synthetic intermediate in modern organic chemistry. Enamides are recognized for their dual reactivity, possessing both a nucleophilic enamine-like character and an amide functionality, which can be leveraged for the construction of a wide array of more complex molecular architectures. ethz.chrsc.org The strategic placement of the double bond in conjugation with the nitrogen atom provides a platform for various chemical transformations. This unique structural feature makes it a useful building block for creating intricate molecules and a precursor for other essential chemical functionalities, such as amines. csic.esnih.govenamine.net

One of the most significant applications of this compound and related enamides is in the synthesis of amines, which are fundamental components in pharmaceuticals, agrochemicals, and fine chemicals. csic.escjcatal.com Catalytic hydrogenation of the carbon-carbon double bond in the enamide structure provides a direct and atom-economical route to the corresponding saturated formamides, which can then be hydrolyzed to yield primary or secondary amines. The development of efficient heterogeneous and homogeneous catalysts is crucial for this transformation, aiming for high selectivity and yield while minimizing side reactions. rsc.orgmdpi.com

Hydrogenation of amides and their derivatives is a key industrial process, and significant research has been dedicated to developing catalysts that can operate under mild conditions. csic.es For β-substituted enamides, rhodium-catalyzed asymmetric hydrogenation has been shown to be a powerful method for producing β-stereogenic amines with high enantioselectivity. rsc.org This process is critical for the synthesis of chiral amines, which are highly valuable in the pharmaceutical industry.

Detailed research findings on the hydrogenation of related β-branched enamides highlight the effectiveness of specific catalyst systems. For instance, rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated excellent performance in these asymmetric transformations.

Table 1: Examples of Catalytic Hydrogenation of Related Enamides

Substrate Catalyst Solvent H₂ Pressure Temp. Time (h) Conversion (%) Enantiomeric Excess (ee %)
(Z)-N-(2-phenylprop-1-en-1-yl)acetamide [Rh(cod)₂]BF₄ / Chiral Ligand DCM 50 bar 50°C 12 >99 98
(Z)-N-(2-(4-chlorophenyl)prop-1-en-1-yl)acetamide [Rh(cod)₂]BF₄ / Chiral Ligand DCM 50 bar 50°C 12 >99 99
(Z)-N-(2-(naphthalen-2-yl)prop-1-en-1-yl)acetamide [Rh(cod)₂]BF₄ / Chiral Ligand DCM 50 bar 50°C 12 >99 98

This table presents data for structurally related enamides to illustrate the general applicability of catalytic hydrogenation for this class of compounds. Data adapted from supporting information of a study on rhodium-catalyzed asymmetric hydrogenation. rsc.org

The utility of this compound extends to its role as a foundational building block for synthesizing more complex organic structures, particularly heterocyclic compounds. ethz.chnih.gov The inherent reactivity of the enamide moiety allows for its participation in various cyclization and addition reactions.

A notable example involves the use of allylic formamides in ruthenium-catalyzed intramolecular hydrocarbamoylation reactions. ethz.ch This process provides a convenient pathway to access chiral pyrrolidones, which are important structural motifs in many biologically active compounds. In such reactions, the formamide (B127407) group and the alkene participate in a cyclization event, constructing the heterocyclic ring system in a controlled manner. Although this example uses an allylic formamide, the principles can be extended to related unsaturated formamides like this compound for the synthesis of different cyclic systems. The ability to systematically assemble complex molecules from simpler, bifunctional units is a core concept in modern synthesis. nih.gov

Role of this compound and its derivatives in advanced catalytic processes

Beyond its role as a substrate, the structural features of this compound and its derivatives allow them to participate actively in catalytic cycles, either as directing groups, ligands for metal catalysts, or as substrates in organocatalytic transformations. wikipedia.org

The efficiency and selectivity of transition metal-catalyzed reactions are heavily dependent on the ligands coordinating to the metal center. chemijournal.comgoogle.comgoogle.com Ligands modulate the metal's electronic and steric properties, thereby controlling its catalytic activity. chemijournal.com this compound possesses both a nitrogen atom with a lone pair of electrons and a π-system from the double bond, making it a potential candidate for acting as a ligand or a precursor to a more complex ligand. The nitrogen and oxygen atoms of the formamide group can chelate to a metal center, while the alkene can also coordinate, leading to stable catalyst complexes. Such coordination could be instrumental in various transformations, including C-H activation and cross-coupling reactions. While specific examples of this compound itself acting as a ligand are not extensively documented, the development of catalysts stabilized by heteroatom-containing ligands is a major area of research. mdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. wikipedia.orgnih.gov A major area of organocatalysis involves the formation of enamine or iminium ion intermediates, often using chiral secondary amines like proline. wikipedia.orgwikipedia.org

This compound, as an enamide, is structurally related to the key enamine intermediates central to this field. It can potentially participate in organocatalytic cycles where the enamine moiety reacts with an electrophile. Furthermore, merged catalytic systems, which combine a transition metal catalyst with an organocatalyst, have emerged as a powerful strategy for achieving enantioselective transformations that are otherwise challenging. rsc.org In such a system, this compound could act as a substrate that is activated by one catalyst (e.g., a gold complex) to react with a species generated by a chiral organocatalyst, leading to highly selective bond formation. rsc.org

This compound in materials chemistry research (e.g., as a monomer precursor for polymer science)

The field of polymer science is built upon the concept of polymerization, where small molecules known as monomers are linked together to form large macromolecules, or polymers. msu.eduksu.edu.sauc.edu The properties of the resulting polymer are directly related to the structure of the monomer from which it is derived. ksu.edu.sa

This compound contains a carbon-carbon double bond, a key functional group that can undergo addition polymerization. Monomers containing vinyl groups are widely used in the synthesis of a vast range of polymers. For example, polymers containing N-vinylformamide units are known and have various applications. google.com The presence of the prop-1-en-1-yl group in this compound suggests its potential as a monomer or co-monomer in the synthesis of novel polymers. The resulting polymer would feature formamide functionalities along its backbone, which could impart unique properties such as hydrophilicity, hydrogen-bonding capabilities, and a potential for post-polymerization modification. The polymerization of functional monomers, such as the solid-state conversion of 6-aminocaproic acid to Nylon 6, demonstrates how specific monomer structures lead to valuable materials. dss.go.th While the polymerization of this compound is not yet a widely reported process, its structure makes it an intriguing candidate for future research in materials science to create polymers with tailored properties.

Advanced Analytical Methodologies for N Prop 1 En 1 Ylformamide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the purification and analysis of N-prop-1-en-1-ylformamide. The selection of a specific chromatographic technique depends on the compound's properties, such as volatility and polarity, and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally unstable compounds like this compound. gatech.edu It is extensively used in academic research to assess the purity of synthesized batches and to quantify the compound in various matrices. nih.govchromforum.org

For purity assessment, a reversed-phase HPLC method is commonly employed. dtic.milsielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of this compound can be determined by analyzing the resulting chromatogram for the presence of extraneous peaks, which would indicate impurities. chromforum.org Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte to this curve. dtic.mil UV detection is often suitable for enamides due to the chromophoric nature of the double bond conjugated to the amide.

A typical HPLC method for a formamide (B127407) derivative might utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. dtic.milnih.govsielc.com The addition of an acid, such as formic or phosphoric acid, can improve peak shape. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of Formamide Derivatives

ParameterValue/Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 65:35 v/v) mmv.org
Flow Rate 1.0 mL/min
Detector UV at 210 nm sielc.com
Injection Volume 10 µL
Temperature Ambient

This table presents a hypothetical set of starting conditions for the analysis of this compound based on methods developed for similar compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz While this compound itself may have limited volatility due to the polar amide group, GC analysis can be employed in two primary ways: through derivatization or for monitoring reactions that produce more volatile species. sigmaaldrich.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com For amides, a common technique is silylation, which replaces the active hydrogen on the nitrogen atom with a nonpolar silyl (B83357) group, making the molecule more amenable to GC analysis. sigmaaldrich.com

In synthetic chemistry, GC is an invaluable tool for reaction monitoring. researchgate.netuni-regensburg.de For instance, in the synthesis of this compound, GC can be used to track the consumption of volatile starting materials or the formation of volatile byproducts, providing real-time information on the reaction's progress and completion. nih.govacs.org

When this compound is synthesized as a chiral molecule, for example, through an asymmetric synthesis, determining the enantiomeric excess (e.e.) is crucial. rsc.orgnih.gov Chiral chromatography, a specialized form of HPLC or GC, is the most common and reliable method for this purpose. rug.nlmdpi.com

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. mdpi.comcsfarmacie.cz This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the relative areas of these two peaks. mdpi.com The choice of the chiral stationary phase is critical and often requires screening of various columns to achieve baseline separation. mdpi.com Cellulose- and amylose-based CSPs are widely used for the separation of a broad range of chiral compounds, including amides. mdpi.com

The development of catalytic enantioselective methods for synthesizing axially chiral enamides has underscored the importance of chiral HPLC for their analysis, as resolution by chiral chromatography was the primary method for accessing these compounds before such synthetic routes were established. rsc.org

Table 2: Representative Chiral HPLC Conditions for Enamide Separation

ParameterValue/Condition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) mdpi.com
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detector UV at 254 nm
Temperature Ambient

This table provides an example of typical conditions for the chiral separation of enamides, which would be a starting point for developing a method for chiral this compound.

Coupled Analytical Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixtures and Trace Analysis in Research Samples

For the analysis of this compound in complex mixtures or for detecting it at trace levels, coupling chromatographic techniques with mass spectrometry (MS) is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. After separation in the GC column, the analyte is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. duq.edu This is particularly useful for identifying this compound or its derivatives in reaction mixtures containing multiple components. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful technique for analyzing complex liquid samples and for trace quantification. nih.govgassnova.noresearchgate.net In LC-MS/MS, after separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and then subjected to two stages of mass analysis. nih.govresearchgate.net This provides very high selectivity and sensitivity, allowing for the detection and quantification of this compound at very low concentrations in complex biological or environmental samples. nih.govfrontiersin.org For instance, LC-MS/MS methods have been developed for the simultaneous determination of various formamide metabolites in urine. nih.gov

Electrochemical Methods for Detection and Quantification in Fundamental Chemical Studies

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds. brown.edulibretexts.org Amides can be electrochemically active, undergoing oxidation or reduction at an electrode surface under specific conditions. researchgate.netuc.pt

Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be used to study the redox properties of this compound. nist.gov The potential at which the compound is oxidized or reduced can provide qualitative information, while the measured current is proportional to its concentration, enabling quantification. brown.edursc.org Electrochemical detectors can also be coupled with HPLC to provide selective detection of electroactive analytes as they elute from the column. nih.gov

While perhaps less common than chromatographic methods for routine analysis of this specific compound, electrochemical techniques are valuable in fundamental chemical studies to probe its electronic properties and reaction mechanisms. nih.govrsc.org Research on the electrochemical oxidation of N-substituted amides has provided insights into their reaction mechanisms, which could be applicable to this compound. uc.pt

Conclusion and Future Research Directions

Summary of Significant Academic Contributions to N-Prop-1-en-1-ylformamide Chemistry

Direct academic contributions to the chemistry of this compound are not readily found in published literature. However, the academic community has made significant strides in the synthesis and reactivity of the enamide and N-alkenyl formamide (B127407) classes to which it belongs. These contributions form the foundation upon which the specific chemistry of this compound can be predicted and explored.

Enamides are recognized as stable yet reactive analogs of enamines, serving as versatile building blocks in organic synthesis. researchgate.netthieme-connect.com Their reduced nucleophilicity, due to the electron-withdrawing nature of the N-acyl group, makes them more stable and easier to handle than enamines. researchgate.net This stability does not render them inert; they participate in a wide array of chemical transformations.

Key contributions to the field that are relevant for understanding this compound include the development of transition-metal-catalyzed reactions for the functionalization of the enamide double bond. thieme-connect.com These methodologies, such as hydrofunctionalization and difunctionalization, allow for the construction of complex nitrogen-containing molecules. thieme-connect.com Furthermore, the direct β-C(sp²)–H functionalization of enamides has emerged as a powerful strategy for creating diverse molecular architectures. rsc.org

Formamides, in general, are crucial intermediates in organic synthesis, often used as protecting groups for amines, precursors for isocyanides, and in the synthesis of various heterocyclic compounds. nih.gov Recent research has focused on developing greener and more efficient methods for their synthesis and subsequent transformations. nih.govorganic-chemistry.orgacademie-sciences.fr

The table below summarizes key research findings in the broader field of enamide and N-alkenyl formamide chemistry, which provide a predictive framework for the reactivity of this compound.

Table 1: Detailed Research Findings in Enamide and N-Alkenyl Formamide Chemistry

Research Area Key Findings Relevant Catalyst/Reagents Significance for this compound
Catalytic Decarbonylation Selective decarbonylation of N-aryl/alkenyl formamides to the corresponding amines under mild, redox-neutral conditions. organic-chemistry.orgresearchgate.net La[N(TMS)2]3 Provides a potential method for the deprotection of the formyl group from this compound to yield prop-1-en-1-amine (B8493835).
Asymmetric Hydrofunctionalization Transition-metal-catalyzed addition of various fragments across the double bond of enamides with high regio- and enantioselectivity. thieme-connect.comthieme-connect.com Nickel, Copper, Rhodium, and Iridium complexes Suggests that the double bond of this compound could be a handle for asymmetric synthesis, leading to chiral amine derivatives.
Asymmetric Difunctionalization Palladium-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides to create isoindolinone scaffolds. thieme-connect.com Palladium catalysts with specific phosphine (B1218219) ligands (e.g., iPr-AntPhos) Implies potential for this compound to undergo similar difunctionalization reactions to build more complex structures.
Direct β-C(sp²)–H Functionalization Arylation, alkenylation, and other functionalizations directly on the β-carbon of the enamide double bond. rsc.org Transition-metal catalysts (e.g., Palladium, Rhodium) Indicates that the terminal methyl group of this compound could potentially be functionalized directly.
Dehydrogenative Synthesis of Carbamates Iron-catalyzed dehydrogenative coupling of formamides with alcohols to produce carbamates via a transient isocyanate intermediate. acs.org (iPrPNP)Fe(H)(CO) Suggests a pathway for converting this compound into corresponding carbamate (B1207046) derivatives.

| Electrochemical N-Formylation | Sustainable synthesis of formamides from amines and a carbon source using electrochemical methods. acs.org | Metal-free electrodes | Offers a potential green synthetic route to this compound from prop-1-en-1-amine. |

Outstanding Challenges and Unsolved Problems in its Fundamental Chemical Understanding and Reactivity

The primary challenge concerning this compound is the complete lack of specific experimental data. Its synthesis, characterization, and reactivity remain to be formally documented. Beyond this fundamental gap, several challenges can be anticipated based on the known chemistry of related structures.

Table 2: Outstanding Challenges in the Chemistry of this compound

Challenge Area Description
Regio- and Stereoselective Synthesis Developing synthetic methods that provide precise control over the E/Z geometry of the double bond in this compound is a significant hurdle. Many existing methods for enamide synthesis yield mixtures of isomers. magtech.com.cn
Reactivity of the Formyl Group The formyl group is often considered a robust protecting group, and its removal can require harsh conditions which might be incompatible with the reactive double bond of the enamide. organic-chemistry.org Developing mild and selective methods for the transformation of the formyl group in the presence of the prop-1-en-1-yl moiety is an unsolved problem.
Control of Competing Reaction Pathways The amphiphilic nature of the enamide system in this compound means it can act as both a nucleophile and an electrophile (after protonation or activation). Controlling reactions to favor one pathway over another, and preventing unwanted side reactions like polymerization or hydrolysis, will be a key challenge.

| Understanding Conformational Preferences | The rotational barrier around the N-C(O) bond in amides leads to the existence of cis and trans conformers. researchgate.net For an N-alkenyl formamide, the conformational preference can significantly impact its reactivity. researchgate.net Elucidating these preferences for this compound is crucial for understanding its chemical behavior. |

Emerging Research Avenues and Potential Innovative Applications for this compound

Despite the lack of direct research, the established utility of enamides and formamides points toward several exciting future research directions and potential applications for this compound.

Table 3: Emerging Research and Potential Applications

Research Avenue Potential Application Description
Asymmetric Catalysis Synthesis of Chiral Amines This compound could serve as a prochiral substrate in asymmetric hydrogenation or other hydrofunctionalization reactions to produce enantioenriched propylamines, which are valuable building blocks in medicinal chemistry. thieme-connect.com
Polymer Chemistry Monomer for Functional Polymers As a simple enamide, this compound could potentially be explored as a monomer or comonomer in polymerization reactions to create novel polymers with amide functionalities, which could have applications in materials science or biomedicine.
Precursor to Heterocycles Synthesis of Nitrogen-Containing Heterocycles Through cycloaddition or cyclization reactions, this compound could act as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netmagtech.com.cn
Isocyanide Chemistry Source of Novel Isocyanides Dehydration of the formamide group can yield the corresponding isocyanide. acs.org The resulting 1-isocyanoprop-1-ene would be a novel and potentially reactive isocyanide with applications in multicomponent reactions and as a ligand in organometallic chemistry. acs.org

| Mechanistic Studies | Probe for Reaction Mechanisms | Due to its simple structure, this compound could serve as an ideal model substrate for studying the fundamental mechanisms of enamide reactions, helping to refine and develop new catalytic systems. |

Broader Implications for Related Formamide and Enamide Chemistry in Academic Research

The systematic study of a simple, fundamental molecule like this compound would have significant implications for the broader fields of formamide and enamide chemistry.

Refining Synthetic Methodologies: Establishing reliable methods for the synthesis and purification of this compound would provide a valuable benchmark for the synthesis of other simple and more complex enamides. It would allow for a more rigorous evaluation of the scope and limitations of existing synthetic protocols.

Understanding Fundamental Reactivity: A detailed investigation into the reactivity of this compound would provide crucial insights into the electronic and steric effects governing enamide chemistry. This fundamental understanding is essential for the rational design of new reactions and catalysts. researchgate.net

Expanding the Toolbox of Synthetic Chemistry: The development of novel transformations for this compound would expand the synthetic utility of the enamide functional group. For instance, discovering new ways to selectively functionalize the α- or β-positions of the double bond or the formyl group would be of great interest to the synthetic community.

Informing Catalyst Development: Using this compound as a model substrate in catalytic reactions can aid in the development of more active, selective, and robust catalysts for the transformation of enamides and formamides. thieme-connect.com This is particularly relevant for asymmetric catalysis, where subtle changes in substrate structure can have a profound impact on enantioselectivity.

Q & A

Q. Table 1. Key Spectroscopic Benchmarks for this compound

TechniqueExpected Signal/ValueNotesReference
¹H NMR (400 MHz)δ 8.10 (s, 1H, CHO)Solvent: CDCl₃, TMS reference
¹³C NMRδ 160.5 (CHO), 125–130 (C=C)DEPT-135 confirms sp² hybridization
IR1670 cm⁻¹ (C=O stretch)KBr pellet, resolution 4 cm⁻¹

Q. Table 2. Common Pitfalls in Crystallographic Refinement

IssueSolutionSHELXL Command
Poor electron density for HUse HFIX or DFIX constraintsAFIX 137
TwinningApply TWIN law (e.g., -k, -h, -l)TWIN -1 0 0 0 -1 0
High R-factor (>0.08)Re-exclude outliers with OMITOMIT 0.05
Adapted from SHELXL refinement protocols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.